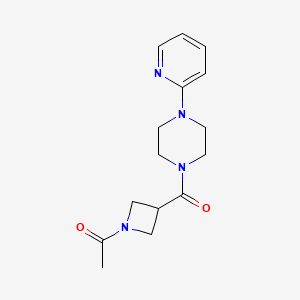

1-(3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific research community. This compound has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

科学的研究の応用

Hydrogen-bonding Patterns in Related Compounds

Compounds related to 1-(3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone, such as enaminones, display intricate hydrogen-bonding patterns. These patterns involve bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. This structure is further stabilized by weak C-H...Br interactions that link molecules into chains. This structural characteristic is crucial for understanding molecular interactions and stability in related compounds (Balderson et al., 2007).

Antiviral and Antibacterial Activity

Derivatives of pyridinyl piperazines, including structures similar to the query compound, have been explored for their antiviral and antibacterial properties. For example, certain heterocyclic compounds derived from these core structures have shown promising antiviral activity against HSV1 and HAV-MBB, as well as antibacterial properties. This suggests potential research applications in developing new antiviral and antibacterial agents (Attaby et al., 2006).

Microwave-Assisted Synthesis

The microwave-assisted synthesis technique has been applied to create compounds with a piperidinyl phenyl ethanone core, leading to efficient production of derivatives with significant antibacterial activity. This methodology highlights the compound's utility in facilitating rapid synthesis of bioactive molecules, which could be beneficial in pharmaceutical research and development (Merugu et al., 2010).

Anticancer Activity

Piperazine-2,6-dione derivatives, obtained through the condensation of iminodiacetic acid with various amines, including pyridinyl methanamines, have demonstrated good anticancer activity against several cancer cell lines. This suggests that modifications of the pyridinyl piperazine structure could yield potent anticancer agents, expanding the scope of research into therapeutic applications for various types of cancer (Kumar et al., 2013).

作用機序

Target of Action

The primary target of 1-(3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

This compound acts as a potent and selective antagonist of the α2-adrenergic receptor . By binding to this receptor, it prevents the normal signaling cascade initiated by the receptor’s natural ligand, norepinephrine . This results in an increase in the release of norepinephrine and enhances the overall adrenergic response .

Biochemical Pathways

The antagonistic action on the α2-adrenergic receptor affects the norepinephrine pathway . This pathway plays a key role in the body’s fight-or-flight response by increasing heart rate, triggering the release of glucose from energy stores, and increasing blood flow to skeletal muscle .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are metabolized by the liver

Result of Action

The molecular and cellular effects of the compound’s action include an increase in the release of norepinephrine and an enhancement of the overall adrenergic response . This can lead to physiological effects such as increased heart rate and blood pressure .

特性

IUPAC Name |

1-[3-(4-pyridin-2-ylpiperazine-1-carbonyl)azetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-12(20)19-10-13(11-19)15(21)18-8-6-17(7-9-18)14-4-2-3-5-16-14/h2-5,13H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWOUNFAKXCWPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(4-(Pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2865693.png)

![4-Ethyl-5-fluoro-6-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2865701.png)

![N-butyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2865702.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2865703.png)

![(2E)-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2865705.png)

![2-Benzyl-4-methyl-6-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2865707.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2865708.png)